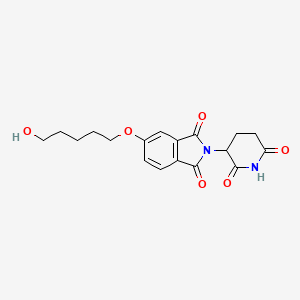
Thalidomide-5'-O-C5-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5’-O-C5-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide itself has been reintroduced for various medical applications, particularly in treating multiple myeloma and erythema nodosum leprosum . Thalidomide-5’-O-C5-OH is a modified version designed to retain therapeutic benefits while potentially reducing adverse effects.
Preparation Methods
The synthesis of thalidomide and its derivatives, including Thalidomide-5’-O-C5-OH, involves several steps. The conventional synthesis of thalidomide includes the reaction of phthalic anhydride with glutamic acid to form phthalimidoglutaric acid, which is then cyclized to produce thalidomide . For Thalidomide-5’-O-C5-OH, additional steps are required to introduce the hydroxyl group at the 5’ position and the C5 chain. These steps typically involve selective hydroxylation and subsequent functional group modifications under controlled conditions .
Chemical Reactions Analysis
Thalidomide-5’-O-C5-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or acids. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Thalidomide-5’-O-C5-OH has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on thalidomide’s properties.
Biology: Investigated for its potential to modulate immune responses and inhibit angiogenesis.
Mechanism of Action
Thalidomide-5’-O-C5-OH exerts its effects by binding to cereblon, a protein that is part of the E3 ubiquitin ligase complex. This binding alters the activity of the complex, leading to the degradation of specific proteins involved in cell proliferation and immune responses . The compound’s anti-angiogenic and immunomodulatory effects are mediated through the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha and vascular endothelial growth factor .
Comparison with Similar Compounds
Thalidomide-5’-O-C5-OH is compared with other thalidomide derivatives such as lenalidomide and pomalidomide. These compounds share a similar core structure but differ in their functional groups, leading to variations in their pharmacological profiles . Thalidomide-5’-O-C5-OH is unique due to its specific modifications, which aim to enhance its therapeutic effects while minimizing adverse reactions. Similar compounds include:
Lenalidomide: Known for its potent immunomodulatory and anti-cancer properties.
Pomalidomide: Used in treating multiple myeloma with a different safety profile compared to thalidomide.
Properties
Molecular Formula |
C18H20N2O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(5-hydroxypentoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O6/c21-8-2-1-3-9-26-11-4-5-12-13(10-11)18(25)20(17(12)24)14-6-7-15(22)19-16(14)23/h4-5,10,14,21H,1-3,6-9H2,(H,19,22,23) |
InChI Key |
UXKCPXAFSMUXQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


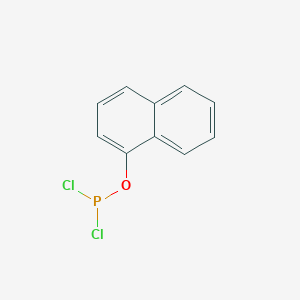
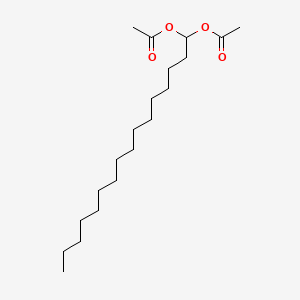
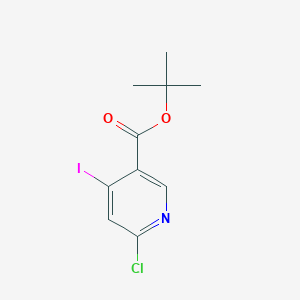
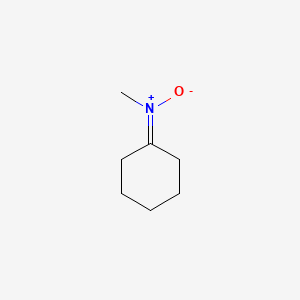
![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)

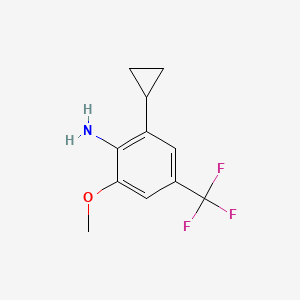

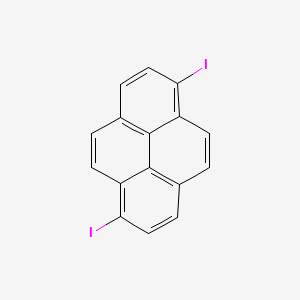

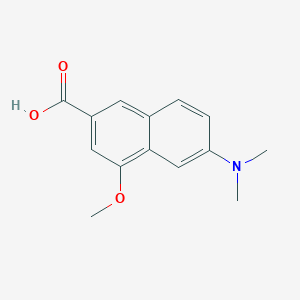
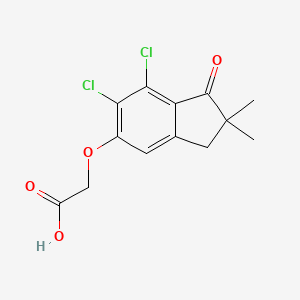
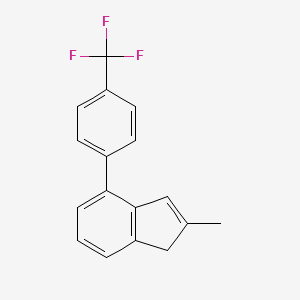
![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)
